2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride
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Overview
Description
2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a reducing agent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions on the pyrazole ring can introduce various functional groups .
Scientific Research Applications
2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the hydroxyl group.
4-Amino-1-methyl-1H-pyrazole: Similar structure but with the amino group at a different position.
1-Methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxyl group instead of an amino group.
Uniqueness
2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
1314915-89-3 |
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Molecular Formula |
C7H14ClN3O |
Molecular Weight |
191.66 g/mol |
IUPAC Name |
2-amino-3-(1-methylpyrazol-4-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13N3O.ClH/c1-10-4-6(3-9-10)2-7(8)5-11;/h3-4,7,11H,2,5,8H2,1H3;1H |
InChI Key |
BXBUHLOYMGGVKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC(CO)N.Cl |
Origin of Product |
United States |
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